Octahydroindolizin-1-one
Overview
Description
Octahydroindolizin-1-one is a chemical compound with the molecular formula C8H13NO.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octahydroindolizin-1-one can be achieved through various methods. One common approach involves the dehydrative annulation of suitable precursors. This method typically involves the use of specific reagents and catalysts to facilitate the formation of the indolizidine ring system .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired application and the availability of starting materials .
Chemical Reactions Analysis
Types of Reactions: Octahydroindolizin-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions tailored to achieve the desired transformation .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the reaction outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
Octahydroindolizin-1-one has a wide range of applications in scientific research In chemistry, it is used as a building block for the synthesis of more complex molecules In biology, it serves as a model compound for studying the behavior of indolizidine alkaloidsAdditionally, it is used in various industrial processes, including the production of specialty chemicals .
Mechanism of Action
The mechanism of action of octahydroindolizin-1-one involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in biological systems, it may interact with enzymes or receptors to exert its effects. The detailed molecular pathways involved are still a subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to octahydroindolizin-1-one include other indolizidine alkaloids such as 1-indolizidinone and various indole derivatives. These compounds share structural similarities but may differ in their chemical properties and biological activities .
Uniqueness: this compound is unique due to its specific ring structure and the presence of a nitrogen atom within the ring.
Properties
IUPAC Name |
3,5,6,7,8,8a-hexahydro-2H-indolizin-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-6-9-5-2-1-3-7(8)9/h7H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSQLNIVPNDDIHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2CCC(=O)C2C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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